molecular formula C10H15NO B1266836 2-Benzylamino-propan-1-ol CAS No. 6940-81-4

2-Benzylamino-propan-1-ol

Cat. No.: B1266836
CAS No.: 6940-81-4
M. Wt: 165.23 g/mol
InChI Key: PJXWCRXOPLGFLX-UHFFFAOYSA-N
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Description

2-Benzylamino-propan-1-ol is an organic compound with the molecular formula C10H15NO. It is characterized by the presence of a benzylamino group attached to a propanol backbone. This compound is known for its applications in organic synthesis and its role as an intermediate in the production of various pharmaceuticals and fine chemicals .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Benzylamino-propan-1-ol can be synthesized through several methods. One common approach involves the reductive amination of benzylamine with propanal in the presence of a reducing agent such as sodium borohydride. The reaction typically occurs under mild conditions and yields the desired product with high purity .

Industrial Production Methods: In an industrial setting, the production of this compound often involves the catalytic hydrogenation of benzylidene-propan-1-ol. This process utilizes a metal catalyst, such as palladium on carbon, under hydrogen gas at elevated pressures and temperatures. The resulting product is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Benzylamino-propan-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

2-Benzylamino-propan-1-ol has a wide range of applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a building block for the preparation of various pharmaceuticals.

    Biology: The compound is utilized in the study of enzyme mechanisms and as a substrate in biochemical assays.

    Medicine: It serves as a precursor for the synthesis of drugs with potential therapeutic applications, including antihypertensive and antineoplastic agents.

    Industry: this compound is employed in the production of fine chemicals, agrochemicals, and specialty polymers.

Mechanism of Action

The mechanism of action of 2-Benzylamino-propan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, the compound can act as a ligand for certain enzymes, modulating their activity. It may also interact with cellular receptors, influencing signal transduction pathways and cellular responses. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Uniqueness: 2-Benzylamino-propan-1-ol is unique due to its specific combination of a benzylamino group and a propanol backbone. This structure imparts distinct chemical properties, making it a valuable intermediate in organic synthesis and pharmaceutical production. Its versatility in undergoing various chemical reactions and its wide range of applications further highlight its uniqueness compared to similar compounds .

Properties

IUPAC Name

2-(benzylamino)propan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-9(8-12)11-7-10-5-3-2-4-6-10/h2-6,9,11-12H,7-8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJXWCRXOPLGFLX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CO)NCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50880758
Record name 1-propanol, dl-2-benzylamino-,
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

165.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6940-81-4, 3217-09-2
Record name 1-Propanol, dl-2-benzylamino-
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Record name NSC75641
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Record name NSC60402
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Record name 1-propanol, dl-2-benzylamino-,
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DL-2-Benzylamino-1-propanol
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Record name 2-(benzylamino)propan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

To a solution of (S)-(+)-2-aminopropan-1-ol (50.0 g) and benzaldehyde (74 ml) in ethanol (500 ml) was added 5% palladium carbon (5.0 g), and the mixture was hydrogenated at room temperature under ordinary pressure for 8 hours. The reaction mixture was filtered through Celite, and concentrated under reduced pressure to give the titled compound (111.2 g).
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
74 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Name
palladium carbon
Quantity
5 g
Type
catalyst
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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